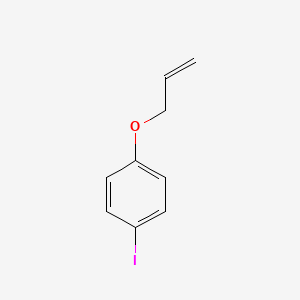

1-Iodo-4-prop-2-enoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Iodo-4-prop-2-enoxybenzene is an organic compound with the molecular formula C₉H₉IO. It is a yellow-to-brown colored solid with a melting point of 62°C. This compound is known for its unique structure, which includes an iodine atom attached to a benzene ring that is further connected to a prop-2-enoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodo-4-prop-2-enoxybenzene can be synthesized through a halogen exchange reaction. The process involves the reaction of 4-iodophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-4-prop-2-enoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The prop-2-enoxy group can undergo oxidation to form corresponding epoxides or aldehydes.

Reduction Reactions: The compound can be reduced to form 1-iodo-4-prop-2-enylbenzene.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce epoxides or aldehydes.

- Reduction reactions result in the formation of alkenes.

Aplicaciones Científicas De Investigación

1-Iodo-4-prop-2-enoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-iodo-4-prop-2-enoxybenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in chemical reactions. The prop-2-enoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that further react to form the final products .

Comparación Con Compuestos Similares

- 1-Iodo

Actividad Biológica

1-Iodo-4-prop-2-enoxybenzene, a compound with the CAS number 13997-71-2, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and biotechnology.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 2.856 |

The iodine atom in the structure contributes to its unique reactivity, particularly in biochemical interactions.

This compound plays a significant role in various biochemical reactions. Its interactions with enzymes, particularly cytochrome P450 enzymes, are crucial for understanding its metabolic pathways. The iodine atom allows for halogen bonding, enhancing the binding affinity of the compound with specific biomolecules .

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cell lines by activating the mitogen-activated protein kinase (MAPK) pathway. This activation leads to changes in gene expression that promote programmed cell death. Additionally, it has been observed to alter cellular metabolism by modulating key metabolic enzymes, thus impacting energy balance within cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes, particularly cytochrome P450, leading to either inhibition or activation of their catalytic activities. This interaction can significantly affect the metabolism of various substrates.

- Gene Expression Modulation : By interacting with transcription factors, this compound influences their binding to DNA, thereby modulating gene expression linked to cell survival and apoptosis.

- Reactive Intermediate Formation : The prop-2-enoxy group can undergo nucleophilic attack, resulting in reactive intermediates that participate in further reactions, enhancing the compound's biological efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through MAPK pathway activation. For instance, a study on breast cancer cells revealed a significant increase in apoptotic markers upon treatment with this compound.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial and antifungal activities. The compound was shown to inhibit the growth of certain bacterial strains, indicating its utility as a potential therapeutic agent against infections.

Propiedades

IUPAC Name |

1-iodo-4-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLOWOVAYQNAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348428 |

Source

|

| Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-71-2 |

Source

|

| Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.